

# In-Depth Technical Guide: Health and Safety Data for Aluminiumformiat Exposure

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## Compound of Interest

Compound Name: Aluminiumformiat

Cat. No.: B15289006

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## Executive Summary

**Aluminiumformiat**, the aluminum salt of formic acid, is a chemical compound with limited publicly available toxicological data. This guide provides a comprehensive overview of the known health and safety information for **Aluminiumformiat**. Due to the scarcity of specific data, this report also includes toxicological information for related compounds, namely aluminum chloride and formic acid, to offer a more complete, albeit surrogate, toxicological profile. It is crucial to interpret this surrogate data with caution, as the toxicokinetics and toxicodynamics of **Aluminiumformiat** may differ significantly. This guide summarizes available quantitative data in structured tables, details relevant experimental protocols based on OECD guidelines, and provides visualizations of experimental workflows and potential toxicological pathways.

## Introduction to Aluminiumformiat

**Aluminiumformiat**, with the chemical formula  $\text{Al}(\text{HCOO})_3$ , is a salt formed from aluminum and formic acid. Its industrial applications are not widely documented in publicly accessible literature, and as a result, comprehensive toxicological studies are lacking. This guide aims to

collate the existing safety information and provide a framework for understanding its potential hazards by examining its constituent components and related aluminum compounds.

## Toxicological Data

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific quantitative toxicological data for **Aluminiumformiat**. Most safety data sheets (SDS) indicate that key toxicological endpoints have not been determined. Therefore, this section presents the available qualitative information for **Aluminiumformiat** and quantitative data for the surrogate substances aluminum chloride and formic acid.

## Acute Toxicity

Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance.

Table 1: Acute Toxicity Data for **Aluminiumformiat** and Surrogate Compounds

Endpoint	Aluminiumformiat	Aluminum Chloride (Anhydrous)	Formic Acid
Oral LD50 (Rat)	Data not available	3450 - 3470 mg/kg[1]	730 - 1100 mg/kg[2]
Dermal LD50 (Rabbit)	Data not available	> 2000 mg/kg	Data not available
Inhalation LC50 (Rat)	Data not available	Data not available	7.85 mg/L (4 h)[3]

Summary of Acute Effects:

- **Aluminiumformiat**: Based on available SDS, it may cause skin, eye, and respiratory irritation.
- **Aluminum Chloride**: It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
- **Formic Acid**: It is corrosive and can cause severe burns to the skin and eyes. Inhalation is toxic, and ingestion is harmful[2][3].

## Skin and Eye Irritation

- **Aluminiumformiat**: Expected to be an irritant to the skin and eyes based on general chemical properties.
- Aluminum Chloride: Causes severe skin burns and eye damage.
- Formic Acid: Causes severe skin burns and serious eye damage[3].

## Sensitization

There is no specific data available to indicate that **Aluminiumformiat** is a skin sensitizer. For the surrogate, formic acid, a Buehler test on guinea pigs showed a negative result for skin sensitization.

## Chronic Toxicity

Chronic toxicity evaluates the adverse health effects from repeated or long-term exposure.

- Aluminum Chloride: Chronic oral exposure in rats has been linked to neurotoxic effects relevant to Alzheimer's disease, including increased amyloid-beta and phosphorylated-tau protein in the brain[3]. It has also been shown to induce redox imbalance, metabolic distress, and DNA damage in the liver of rats[4].
- Formic Acid: Chronic exposure in humans may lead to kidney damage and the development of a skin allergy[5]. In animal studies, chronic inhalation has been associated with lesions in the respiratory and olfactory epithelia[6].

## Carcinogenicity

There is no data available on the carcinogenic potential of **Aluminiumformiat**.

- Aluminum Chloride: Not classified as a human carcinogen by major regulatory agencies.
- Formic Acid: Not expected to be carcinogenic based on the lack of tumors in carcinogenicity studies in rats and mice[2]. One study noted that formic acid was not a tumor promoter in a dermal exposure study in mice[6].

## Mutagenicity and Genotoxicity

No specific mutagenicity data is available for **Aluminiumformiat**.

- Aluminum Chloride: Studies have shown that aluminum chloride has genotoxic potential. It has been found to induce an increase in micronuclei in mice and cultured human lymphocytes, suggesting it is clastogenic (causes chromosomal damage)[7][8][9].
- Formic Acid: The mutagenic potential of formic acid appears to be linked to the pH of the test system. While some studies have shown positive results, these were often under acidic conditions. When neutralized, formic acid is generally not considered mutagenic[6][10]. It has shown negative results in the Ames test.

## Reproductive and Developmental Toxicity

There is no specific data on the reproductive or developmental toxicity of **Aluminiumformiat**.

- Aluminum Chloride: Some animal studies have indicated developmental and reproductive toxicity[11].
- Formic Acid: There is no conclusive evidence to suggest that formic acid is a reproductive toxicant[12]. A study on calcium formate in rats showed no effect on reproduction[13].

## Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for **Aluminiumformiat**. The following OELs for aluminum and formic acid should be considered as guidance.

Table 2: Occupational Exposure Limits for Aluminum and Formic Acid

Substance	Agency	Limit
Aluminum (soluble salts, as Al)	NIOSH REL	TWA 2 mg/m <sup>3</sup>
Formic Acid	NIOSH REL	TWA 5 ppm (9 mg/m <sup>3</sup> )
OSHA PEL	TWA 5 ppm (9 mg/m <sup>3</sup> )	
ACGIH TLV	TWA 5 ppm (9 mg/m <sup>3</sup> ), STEL 10 ppm (19 mg/m <sup>3</sup> )	

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

## Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing. These protocols are provided to illustrate the methodologies used to generate the types of data discussed in this guide.

### Acute Toxicity Testing

- OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but is referenced in older studies): The test substance is administered in graduated doses to groups of fasted animals. Observations of effects and mortality are made over a 14-day period. The LD50 is then calculated[6].
- OECD 402: Acute Dermal Toxicity: The substance is applied to a shaved area of the skin of animals for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the LD50[11][14].
- OECD 403: Acute Inhalation Toxicity: Animals are exposed to the substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for at least 14 days to determine the LC50[7][9][15][16][17].

### Irritation and Sensitization Testing

- OECD 404: Acute Dermal Irritation/Corrosion: A single dose of the substance is applied to the skin of an animal. The site is observed for erythema and edema at specified intervals to assess the level of irritation or corrosion[1][18][19][20][21].
- OECD 405: Acute Eye Irritation/Corrosion: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The eye is examined for lesions of the cornea, iris, and conjunctiva at set intervals[10][22][23][24][25].
- OECD 429: Skin Sensitization (Local Lymph Node Assay): The test substance is applied to the ears of mice. The proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.

## Genotoxicity Testing

- OECD 471: Bacterial Reverse Mutation Test (Ames Test): Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations are exposed to the test substance. The ability of the substance to cause a reversion to the non-mutated state is measured.
- OECD 474: Mammalian Erythrocyte Micronucleus Test: Animals are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. An increase in micronuclei indicates chromosomal damage[26][27][28].

## Reproductive and Developmental Toxicity Testing

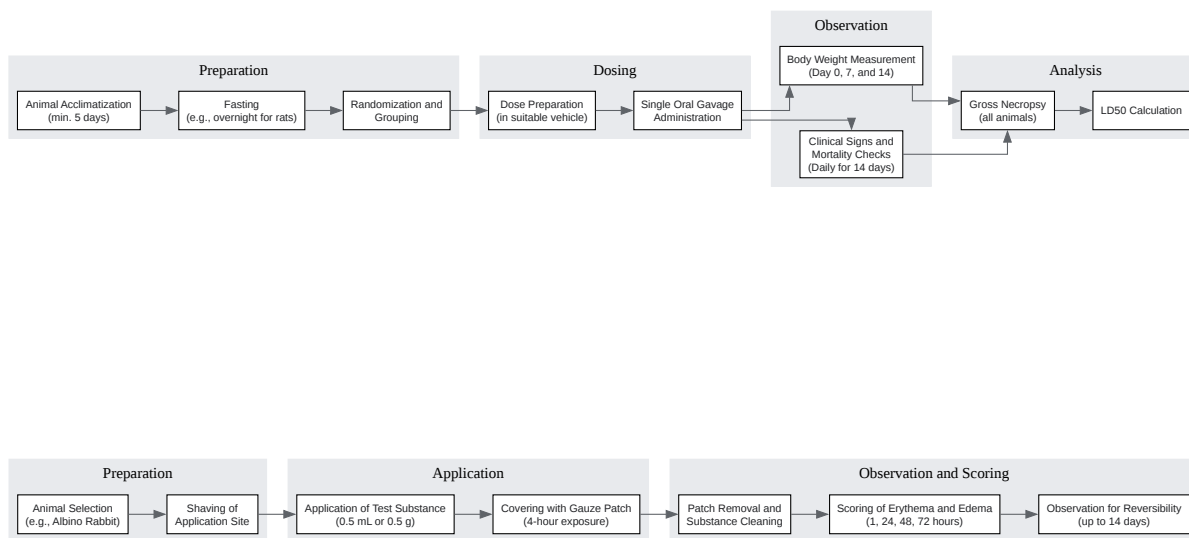
- OECD 414: Prenatal Developmental Toxicity Study: Pregnant animals are administered the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for developmental abnormalities[13][29].

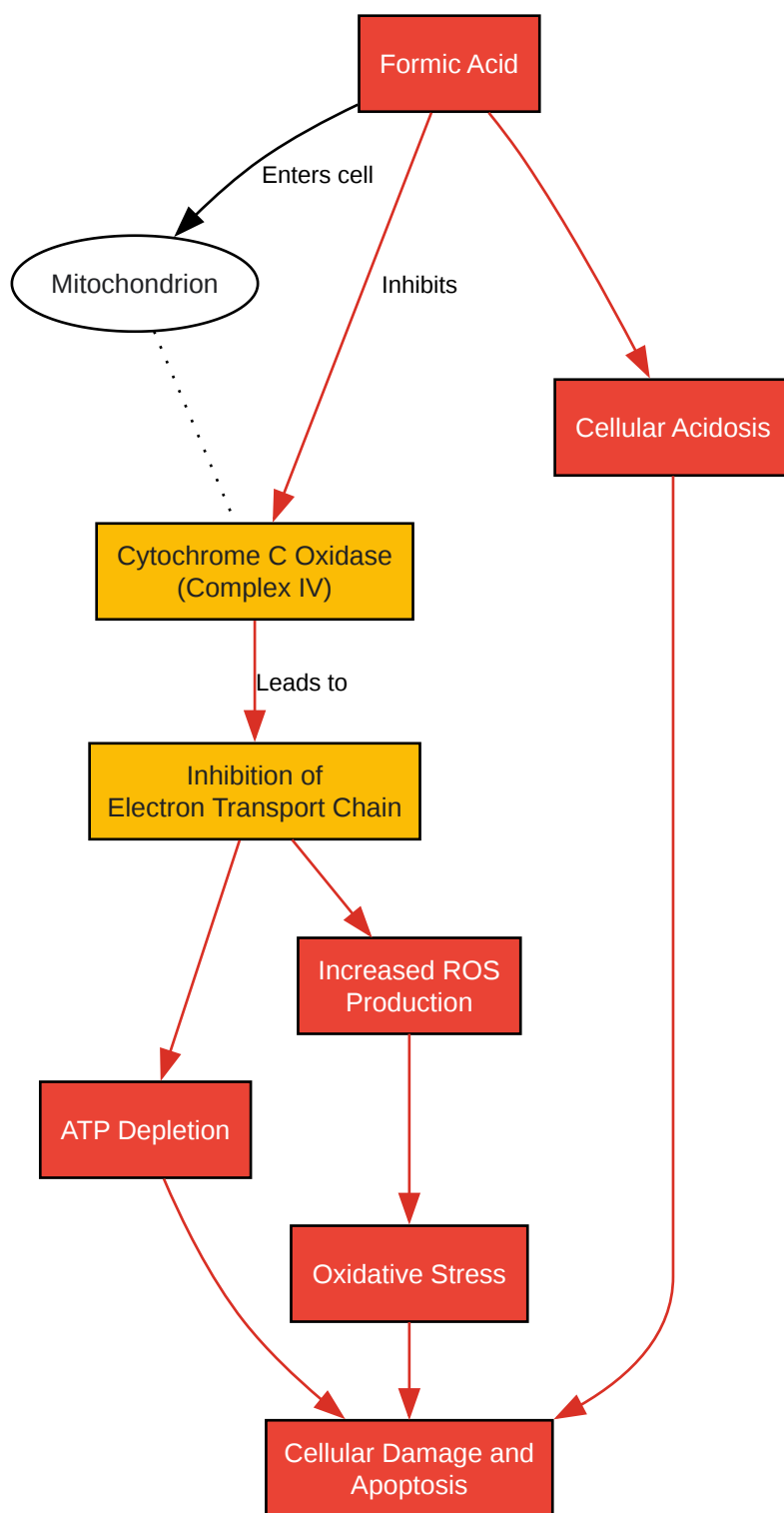
## Chronic Toxicity Testing

- OECD 452: Chronic Toxicity Studies: Animals are exposed to the test substance daily for a large portion of their lifespan (e.g., 12-24 months). A wide range of observations are made, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of organs and tissues.

## Visualizations

The following diagrams illustrate generalized workflows for key toxicological studies and a potential signaling pathway for formic acid toxicity.





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